molecular formula C10H11N3 B8517859 2,3-Diamino-8-methylquinoline

2,3-Diamino-8-methylquinoline

Cat. No.: B8517859
M. Wt: 173.21 g/mol
InChI Key: IFEYWNVNXFJCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-8-methylquinoline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

8-methylquinoline-2,3-diamine

InChI

InChI=1S/C10H11N3/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

IFEYWNVNXFJCND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.4 g of palladium on active carbon (5% Pd) is added to a solution of 1.1 g of 2-amino-3-nitro-8-methylquinoline (compound B1) in 50 ml of methanol/tetrahydrofurane 1:1 and the resulting suspension is hydrated for 1 h. The catalyst is filtered off and the filtrate is evaporated in vacuo. The residue is chromatographed on silica gel using dichloromethane/methanol 10:1 to give 0.79 g of the title compound as colourless solid.
Name
2-amino-3-nitro-8-methylquinoline
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
compound B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol tetrahydrofurane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

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